molecular formula C19H21ClN2O B11410903 1-[3-(4-chlorophenoxy)propyl]-2-(propan-2-yl)-1H-benzimidazole

1-[3-(4-chlorophenoxy)propyl]-2-(propan-2-yl)-1H-benzimidazole

Cat. No.: B11410903
M. Wt: 328.8 g/mol
InChI Key: GXZDAOCTWWFICQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-CHLOROPHENOXY)PROPYL]-2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE is a synthetic organic compound belonging to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . This particular compound features a chlorophenoxy group and an isopropyl group attached to the benzimidazole core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-CHLOROPHENOXY)PROPYL]-2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-CHLOROPHENOXY)PROPYL]-2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various nucleophiles into the chlorophenoxy group.

Scientific Research Applications

1-[3-(4-CHLOROPHENOXY)PROPYL]-2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-(4-CHLOROPHENOXY)PROPYL]-2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, potentially inhibiting their activity. This compound may exert its effects by:

Comparison with Similar Compounds

Uniqueness: 1-[3-(4-CHLOROPHENOXY)PROPYL]-2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE is unique due to its specific structural features, such as the chlorophenoxy and isopropyl groups, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.

Properties

Molecular Formula

C19H21ClN2O

Molecular Weight

328.8 g/mol

IUPAC Name

1-[3-(4-chlorophenoxy)propyl]-2-propan-2-ylbenzimidazole

InChI

InChI=1S/C19H21ClN2O/c1-14(2)19-21-17-6-3-4-7-18(17)22(19)12-5-13-23-16-10-8-15(20)9-11-16/h3-4,6-11,14H,5,12-13H2,1-2H3

InChI Key

GXZDAOCTWWFICQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1CCCOC3=CC=C(C=C3)Cl

Origin of Product

United States

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